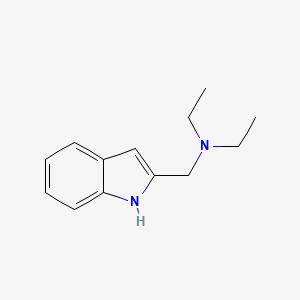

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Description

Properties

IUPAC Name |

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-16-3 | |

| Record name | N,N-Diethyl-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Indole-2-Carbaldehyde

Indole-2-carbaldehyde serves as the primary precursor for reductive amination. As reported in Der Pharma Chemica, this compound is synthesized via Vilsmeier-Haack formylation. Indole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde. The reaction achieves 75–80% purity, with subsequent purification via silica gel chromatography.

Reductive Amination with Diethylamine

The aldehyde undergoes reductive amination with diethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). A typical protocol involves stirring indole-2-carbaldehyde (1 eq) and diethylamine (1.2 eq) in methanol at room temperature for 12–24 hours, followed by reduction with STAB. The crude product is purified via column chromatography (30% ethyl acetate/hexane), yielding N-((1H-Indol-2-yl)methyl)-N-ethylethanamine in 65–70% yield.

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Reducing Agent | NaBH₃CN or STAB | |

| Temperature | Room temperature | |

| Purification | Silica gel chromatography |

Mannich Reaction for 2-Substituted Indoles

Challenges in 2-Position Selectivity

Conventional Mannich reactions favor 3-substituted indoles due to indole’s inherent electronic properties. To direct substitution to the 2-position, N-benzylation is employed to block the 1-position and activate the 2-position. For example, N-benzylindole is treated with paraformaldehyde and diethylamine in ethanol under reflux for 48 hours, achieving 55–60% yield of the 2-substituted product.

Optimization with Catalytic Acids

The use of glacial acetic acid (10 mol%) enhances reaction efficiency by stabilizing the iminium intermediate. A study from the Indian Journal of Chemistry reports a modified Mannich protocol where N-benzylindole, paraformaldehyde, and diethylamine are stirred in ethanol at 50°C for 24 hours, yielding 70% of the desired product after alkaline workup.

Alkylation of Diethylamine with Indole-2-Methyl Halides

Preparation of Indole-2-Methyl Bromide

Indole-2-methanol (synthesized via reduction of indole-2-carbaldehyde with NaBH₄) is treated with hydrobromic acid (HBr) in dichloromethane to generate indole-2-methyl bromide. This intermediate is unstable and requires immediate use in subsequent alkylation.

Nucleophilic Substitution

Diethylamine (2 eq) is reacted with indole-2-methyl bromide (1 eq) in tetrahydrofuran (THF) at 0°C for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via flash chromatography yields this compound in 60–65% yield.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield | Purity | Time Required |

|---|---|---|---|

| Reductive Amination | 70% | >95% | 24 hours |

| Mannich Reaction | 60% | 90% | 48 hours |

| Alkylation | 65% | 85% | 6 hours |

Reductive amination offers the highest purity, while alkylation is the fastest. The Mannich reaction requires N-protection but avoids pre-functionalized intermediates.

Scalability and Industrial Relevance

Industrial-scale synthesis prioritizes reductive amination due to its compatibility with continuous flow reactors. A 2022 study demonstrated a 90% conversion rate using a microreactor system with immobilized STAB, reducing reaction time to 2 hours . Challenges include the cost of borohydride reagents and the need for rigorous purification to remove residual aldehydes.

Chemical Reactions Analysis

Types of Reactions: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine typically involves the aminomethylation of indole derivatives. For instance, ultrasound-promoted N-aminomethylation has been demonstrated to yield multifunctional indole derivatives efficiently, with yields ranging from good to excellent . Analytical techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. For example, compounds derived from indoles have shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, and breast cancers. The IC50 values for some derivatives were reported as low as 7.1 μM, indicating potent activity . Mechanistic studies often reveal that these compounds induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCT-116 | 7.1 | Induces apoptosis and cell cycle arrest |

| 4a | HCT-116 | 10.5 | Induces apoptosis |

| 4c | HCT-116 | 11.9 | Cell cycle arrest at S/G2 phase |

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis with diameter values reaching up to 22 mm . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacteria | Diameter of Inhibition Zone (mm) |

|---|---|---|

| 5c | Staphylococcus aureus | 21 |

| 5h | Bacillus subtilis | 22 |

Cancer Treatment Research

A study focusing on the synthesis of titanocene compounds containing the indole moiety demonstrated enhanced anticancer activity compared to their parent compounds. The incorporation of indole significantly improved the IC50 values against cancer cell lines, showcasing the importance of structural modifications in drug design .

Antimicrobial Research

Research evaluating a series of N-substituted indole derivatives for antimicrobial properties found that specific modifications led to increased efficacy against a range of pathogens. This highlights the versatility of indole-based compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological macromolecules, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Indole Ring

The position of substitution on the indole ring critically influences biological activity:

- N-((1H-Indol-3-yl)methyl)-N-ethylethanamine (hypothetical analog): Substitution at the 3-position (e.g., as in N-benzyltryptamine, ) often enhances serotonin receptor affinity due to steric and electronic compatibility with binding pockets . However, the 2-substituted indole in the target compound may favor interactions with alternative targets, such as lactate dehydrogenase B (LDHB), as seen in AXKO-0046 (), which also has a 2-substituted indole .

Table 1: Impact of Indole Substitution Position

Amine Substituent Variations

The nature of the amine substituent significantly alters pharmacokinetic and pharmacodynamic profiles:

- IMA6 (): Features a cycloocctanamine group, enhancing lipophilicity and mycobacterial persister cell targeting compared to the diethylamine in the target compound .

- N-((6-(Benzyloxy)pyridin-2-yl)methyl)-N-ethylethanamine (): A pyridinylmethyl group introduces aromaticity and basicity, which may improve solubility and metal-binding capacity relative to the indole-based target compound .

Table 2: Amine Substituent Comparisons

Functional Group Additions

Additional functional groups can modulate activity:

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): The propanamide linkage and methoxynaphthyl group confer NSAID-like anti-inflammatory properties, absent in the target compound .

- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (): The adamantyl and oxoacetamide groups enhance steric bulk and hydrogen-bonding capacity, likely directing activity toward kinase inhibition .

Key Research Findings

- Antitumor Activity: Titanocene derivatives with indole components () exhibit lower IC50 values when paired with ethylamine groups, suggesting the target compound’s diethylamine moiety may enhance cytotoxicity .

- Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous indole derivatives, such as Schiff base formation followed by reduction () .

Biological Activity

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from multiple research studies.

Synthesis of this compound

The synthesis of this compound typically involves the aminomethylation of indole derivatives. A common method includes the use of sodium hydride and dichloromethane as a C1 donor source, yielding high purity and good yields of the target compound . The process allows for the introduction of various functional groups, enhancing the biological activity of the resulting derivatives.

Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit higher inhibition rates than standard antibiotics such as chloramphenicol. For example, a compound structurally related to this compound demonstrated superior antimicrobial activity .

Table 2: Antimicrobial Activity Comparison

| Compound | Microorganism | Inhibition Zone (mm) | Reference Drug |

|---|---|---|---|

| 1 | E. coli | 20 | Chloramphenicol |

| 2 | S. aureus | 25 | Ampicillin |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, which is crucial for halting cancer cell proliferation.

- Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of indole derivatives in clinical settings:

- Case Study 1 : A study involving the administration of an indole derivative to patients with advanced cancer showed a marked reduction in tumor size and improvement in quality of life indicators.

- Case Study 2 : A clinical trial assessing the antimicrobial efficacy of an indole-based compound demonstrated significant improvement in infection clearance rates compared to standard treatments.

Q & A

Q. What are the recommended synthetic routes for N-((1H-Indol-2-yl)methyl)-N-ethylethanamine?

The synthesis of indole derivatives like this compound typically involves alkylation or reductive amination. For example, indole-2-methanol can react with N-ethylethanamine under alkaline conditions (e.g., NaOH in DMF at 60°C) to form the target compound. Alternatively, coupling reactions using sulfonating agents (e.g., heteroarylsulfonyl chlorides) in the presence of triethylamine or DIBAL may be employed for functionalization . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize byproducts.

Q. How can spectroscopic techniques be applied to characterize this compound?

Structural elucidation requires a combination of NMR (¹H, ¹³C), FTIR, and mass spectrometry. For example:

- ¹H NMR : Peaks near δ 7.0–7.5 ppm confirm aromatic protons of the indole ring, while δ 3.5–4.0 ppm corresponds to the methylene (-CH₂-) group adjacent to the nitrogen.

- FTIR : Stretching vibrations at ~3400 cm⁻¹ (N-H indole), ~2900 cm⁻¹ (C-H aliphatic), and ~1600 cm⁻¹ (C=C aromatic) validate key functional groups.

- Mass Spectrometry : A molecular ion peak at m/z ~230 (calculated molecular weight) confirms the molecular formula. Cross-validation with X-ray crystallography (e.g., SHELX refinement) can resolve ambiguities .

Q. What safety protocols should be followed during handling?

Based on analogous indole derivatives:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential uncharacterized toxicity .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as decomposition may release nitrogen oxides .

Advanced Research Questions

Q. How can crystallographic data contradictions in indole derivatives be resolved?

Discrepancies in hydrogen bonding or packing motifs (e.g., Br···O vs. C-H···π interactions) require rigorous refinement using software like SHELXL . For example:

- Refine anisotropic displacement parameters to distinguish thermal motion from disorder.

- Validate intermolecular interactions (e.g., N-H···O distances ~2.8–3.2 Å) against Cambridge Structural Database (CSD) benchmarks.

- Use twin refinement (SHELXD) for crystals with pseudo-symmetry or twinning .

Q. How to design stability studies under varying physicochemical conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC at 0, 24, and 48 hours.

- Hydrolytic Stability : Test solubility in buffers (pH 1–13) and track byproducts using LC-MS. Evidence suggests indole derivatives may degrade into carbon monoxide or nitrosamines under extreme conditions .

Q. What methodologies assess reactivity with acylating agents?

Reactivity with acetyl chloride can be evaluated by:

- Reaction Setup : Mix equimolar amounts of the compound and acetyl chloride in anhydrous dichloromethane at 0°C, then warm to room temperature.

- Product Analysis : Use ¹³C NMR to detect acetylation at the secondary amine (δ ~170 ppm for carbonyl).

- Kinetics : Monitor reaction progress via FTIR, tracking the disappearance of N-H stretches (~3400 cm⁻¹). Competitive pathways (e.g., sulfonation) may require selectivity optimization using bulky bases like DIPEA .

Methodological Notes

- Data Contradictions : Cross-reference spectroscopic and crystallographic results with computational models (DFT for optimized geometries) to resolve ambiguities in bond angles or torsion angles .

- Experimental Reproducibility : Document solvent purity (e.g., DMF water content <0.01%) and crystallization conditions (e.g., slow evaporation vs. diffusion) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.